![molecular formula C19H15FN2O3 B4414944 N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B4414944.png)
N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide
Übersicht
Beschreibung
N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide, also known as TAK-915, is a small molecule drug that acts as a selective antagonist of the G protein-coupled receptor 40 (GPR40). This receptor is primarily expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. TAK-915 has been extensively studied for its potential as a treatment for type 2 diabetes mellitus (T2DM).
Wirkmechanismus
N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide acts as a selective antagonist of the GPR40 receptor. This receptor is primarily expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. By blocking the activity of this receptor, N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide reduces insulin secretion in response to glucose, which can help to improve glucose tolerance in individuals with T2DM.
Biochemical and Physiological Effects:
N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to improve glucose tolerance and increase insulin secretion in animal models of T2DM. Additionally, N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to reduce hepatic glucose production, which can help to further improve glucose control in individuals with T2DM.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide is its selectivity for the GPR40 receptor, which reduces the potential for off-target effects. However, one limitation of N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide is its relatively short half-life, which may limit its effectiveness as a therapeutic.
Zukünftige Richtungen
There are several potential future directions for research on N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide. One area of interest is the development of longer-acting formulations of the drug, which could improve its effectiveness as a therapeutic. Additionally, further studies are needed to fully understand the safety and efficacy of N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide in humans, and to explore its potential as a treatment for other metabolic disorders. Finally, research is needed to identify potential biomarkers that could be used to predict response to N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide treatment.
Wissenschaftliche Forschungsanwendungen
N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide has been extensively studied for its potential as a treatment for T2DM. In preclinical studies, N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to improve glucose tolerance and increase insulin secretion in animal models of T2DM. These findings have led to the development of N-{3-[(3-fluorobenzoyl)amino]-4-methylphenyl}-2-furamide as a potential therapeutic for T2DM.
Eigenschaften
IUPAC Name |
N-[3-[(3-fluorobenzoyl)amino]-4-methylphenyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3/c1-12-7-8-15(21-19(24)17-6-3-9-25-17)11-16(12)22-18(23)13-4-2-5-14(20)10-13/h2-11H,1H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIFFTIDEIZJEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.